(2S)-2-acetamido-3-methoxypropanoic acid
Overview
Description
(2S)-2-acetamido-3-methoxypropanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by the presence of an acetamido group (-NHCOCH3) and a methoxy group (-OCH3) attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-methoxypropanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable amino acid precursor, such as L-serine.
Acetylation: The amino group of L-serine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form N-acetyl-L-serine.
Methoxylation: The hydroxyl group of N-acetyl-L-serine is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides (e.g., NaI) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of (2S)-2-acetamido-3-hydroxypropanoic acid.
Reduction: Formation of (2S)-2-amino-3-methoxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-acetamido-3-methoxypropanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Metabolic Pathways: It may participate in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or signaling proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-acetamido-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-2-amino-3-methoxypropanoic acid: Similar structure but with an amino group instead of an acetamido group.
(2S)-2-acetamido-3-chloropropanoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(2S)-2-acetamido-3-methoxypropanoic acid is unique due to the presence of both an acetamido group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(2S)-2-acetamido-3-methoxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](COC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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